molecular formula C16H11F3N2O2S B2623498 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 946210-87-3

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No. B2623498
CAS RN: 946210-87-3
M. Wt: 352.33
InChI Key: OYNZBFIFNLKSGA-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide, also known as THAL-SNS-032, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer drug.

Mechanism of Action

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide inhibits the activity of CDKs by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to selectively inhibit CDK9, which is a key regulator of transcription elongation. By inhibiting CDK9, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can downregulate the expression of anti-apoptotic genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to have other biochemical and physiological effects. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can inhibit the release of inflammatory cytokines from macrophages, which may have implications for the treatment of inflammatory diseases. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has also been shown to inhibit the replication of HIV-1 by inhibiting CDK9, which is required for viral transcription.

Advantages and Limitations for Lab Experiments

One advantage of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is its high selectivity for CDK9. This makes it a potentially safer and more effective anti-cancer drug compared to non-selective CDK inhibitors. However, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has limitations in terms of its solubility and bioavailability. These factors may limit its effectiveness in vivo and require further optimization for clinical use.

Future Directions

There are several future directions for research on N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective CDK9 inhibitors. Another direction is the investigation of the potential use of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide in combination with other anti-cancer agents. Additionally, the role of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide in the treatment of inflammatory diseases and HIV-1 infection warrants further investigation. Overall, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has shown promise as a potential anti-cancer drug, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide involves a multi-step process that includes the reaction of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperazine to form the N-methylpiperazine salt of the acid. The final step involves the reaction of the N-methylpiperazine salt with 4-(trifluoromethyl)benzoyl chloride to obtain N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide.

Scientific Research Applications

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)11-5-3-10(4-6-11)15(22)20-9-12-8-13(23-21-12)14-2-1-7-24-14/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNZBFIFNLKSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

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